molecular formula C15H20O3 B157551 Carabrone CAS No. 1748-81-8

Carabrone

Cat. No.: B157551
CAS No.: 1748-81-8
M. Wt: 248.32 g/mol
InChI Key: AGIQIKMGJVLKMA-NLRWUALESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Carabrone has a significant effect on mitochondrial respiratory chain complexes III, I + III and II + III in both a dose‐ and time‐dependent manner . The influence of this compound on mitochondria in G. graminis mycelia was determined, and the activity of complexes I‐V, citrate synthase, and respiratory chain complexes I+III and II+III was evaluated .

Cellular Effects

This compound treatment influences the activity of mitochondrial respiratory chain complexes III, I+III, and II+III in G. graminis in a dose‐ and time‐dependent manner . A marked decrease (c. 50% compared to the control) in mitochondrial respiratory chain complex III activity was observed following treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial respiratory chain complexes. It has been shown that mitochondrial respiratory chain complex III in G. graminis is highly sensitive to this compound and is a potential target of this botanical fungicidal agent .

Temporal Effects in Laboratory Settings

The effects of this compound on mitochondrial respiratory chain complexes change over time in a dose- and time-dependent manner

Dosage Effects in Animal Models

graminis were dose-dependent .

Metabolic Pathways

This compound interacts with the mitochondrial respiratory chain, specifically with complexes III, I+III, and II+III

Subcellular Localization

This compound’s effects on the mitochondrial respiratory chain suggest that it localizes to the mitochondria within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: Carabrone can be synthesized through various chemical reactions. One common method involves the reaction of 2,4-dinitrophenyl hydrazine with this compound in the presence of hydrogen chloride to form derivatives . Another method includes the reaction of benzhydrazide or semicarbazide with this compound to yield different derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Carpesium abrotanoides. The extraction process includes solvent extraction followed by purification steps to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Carabrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced antifungal and antibacterial activities .

Scientific Research Applications

Carabrone has a wide range of scientific research applications:

Comparison with Similar Compounds

Carabrone is unique due to its specific structure and biological activities. Similar compounds include other sesquiterpene lactones such as:

Properties

IUPAC Name

(3aR,4aS,5S,5aR,6aR)-5a-methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h10-13H,2,4-7H2,1,3H3/t10-,11+,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIQIKMGJVLKMA-NLRWUALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1C2C1(CC3C(C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC[C@H]1[C@H]2[C@@]1(C[C@@H]3[C@H](C2)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938585
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-81-8
Record name 2H-Cyclopropa(f)benzofuran-2-one, octahydro-5a-methyl-3-methylene-5-(3-oxobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001748818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a-Methyl-3-methylidene-5-(3-oxobutyl)octahydro-2H-cyclopropa[f][1]benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carabrone
Reactant of Route 2
Carabrone
Reactant of Route 3
Carabrone
Reactant of Route 4
Carabrone
Reactant of Route 5
Carabrone
Reactant of Route 6
Reactant of Route 6
Carabrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.